![molecular formula C25H23NO5 B2657026 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid CAS No. 1821774-68-8](/img/structure/B2657026.png)
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid” is a compound with the molecular formula C23H24N2O6 . It is related to the family of fluoren-9-ylmethoxycarbonyl (Fmoc) compounds, which are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives, such as the compound , typically starts from the corresponding protected amino acid and sodium azide (NaN3). The process involves the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting products are usually crystalline solids that are stable at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an amino group, and a phenoxybutanoic acid group . The Fmoc group is a common protecting group used in peptide synthesis, and it can be removed under mild basic conditions .Chemical Reactions Analysis
As an Fmoc-protected amino acid derivative, this compound can participate in peptide coupling reactions. The Fmoc group can be removed under mild basic conditions to reveal the free amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond .Physical and Chemical Properties Analysis
The compound is a crystalline solid at room temperature . Its molecular formula is C23H24N2O6, and it has an average mass of 424.447 Da and a monoisotopic mass of 424.163422 Da .科学的研究の応用
Antioxidant Activities
Phenolic acids, such as p-coumaric acid and its conjugates, have been extensively studied for their bioactivities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other activities. These compounds exist in both free and conjugated forms in plants, highlighting the role of conjugation in enhancing biological activities despite challenges in absorption (K. Pei et al., 2016) source.
Biological and Pharmacological Effects
Chlorogenic Acid (CGA) is recognized for its diverse biological and therapeutic roles, such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and as a central nervous system stimulator. CGA illustrates the impact of phenolic acid compounds on lipid and glucose metabolism regulation, offering a potential treatment for various disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018) source.
Cosmeceutical Applications
Hydroxycinnamic acids and their derivatives are exploited as multifunctional ingredients for topical application in the cosmeceutical industry. They display a range of activities such as antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase, as well as UV protective effects. These properties suggest their potential as anti-aging, anti-inflammatory agents, and preservatives, despite challenges related to stability, degradation, and oxidation (Oludemi Taofiq et al., 2017) source.
Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) have been a focus of research, showing that modifications to the aromatic ring and the carboxylic function significantly influence antioxidant activity. These studies provide insights into designing more potent antioxidant molecules based on the structure of HCAs (N. Razzaghi-Asl et al., 2013) source.
Sorption and Environmental Applications
The sorption of phenoxy herbicides to soil, organic matter, and minerals has been reviewed, focusing on 2,4-dichlorophenoxyacetic acid (2,4-D) and other related compounds. This research highlights the importance of understanding the environmental behavior and sorption mechanisms of such compounds, which could be relevant for environmental management and remediation strategies (D. Werner et al., 2012) source.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBFNQOGULCOD-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

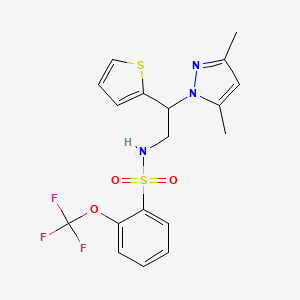
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)
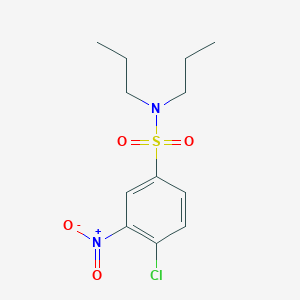

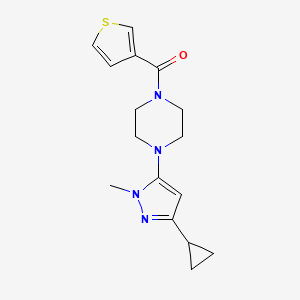
![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)
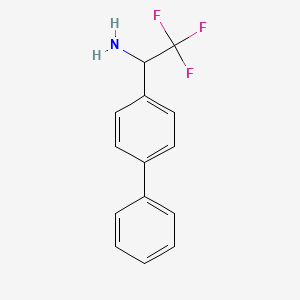
![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)
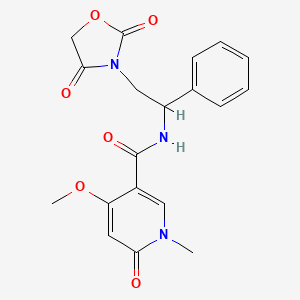
![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)
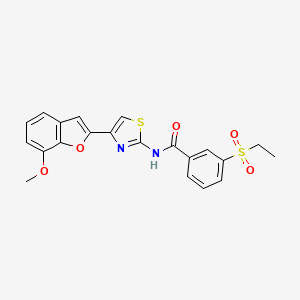
![(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2656966.png)
